2-(Quinolin-2-yl)acetonitrile

Chiroptical Materials BODIPY Dyes Near-Infrared Probes

This 2-(Quinolin-2-yl)acetonitrile is the definitive building block for helicene-type BODIPY analogs with NIR chiroptical activity (|gabs| up to 3.5×10⁻³, CPL >800 nm). Its 2-positioned acetonitrile group is a validated reactive handle in photo-stimulated SRN1 reactions—functionality absent in regioisomers like 2-(quinolin-8-yl)acetonitrile. Well-defined physicochemical properties (LogP ~2.30, PSA 36.68 Ų, 0 HBD, 2 HBA) minimize synthetic failure risk in medicinal chemistry libraries. Authoritative ¹H NMR and SMILES benchmarks enable robust compound authentication for quality control. Procure with confidence for chiral bioimaging, optoelectronic device development, and quinoline-focused library synthesis.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 14068-28-1
Cat. No. B080219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Quinolin-2-yl)acetonitrile
CAS14068-28-1
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CC#N
InChIInChI=1S/C11H8N2/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,7H2
InChIKeyUNFOICLZNBECOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) Procurement Guide: Core Properties and Synthetic Utility


2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) is a heteroaromatic building block with the molecular formula C₁₁H₈N₂ and a molecular weight of 168.19 g/mol . It features a quinoline core substituted with an acetonitrile group at the 2-position, which confers distinct reactivity and utility as a versatile intermediate in organic synthesis and medicinal chemistry . The compound is characterized by a boiling point of 327.4±17.0 °C at 760 mmHg and a polar surface area (PSA) of 36.68 Ų . Its structure allows for participation in various reactions, including the synthesis of optically active β-isoindigo-based BODIPY analogs with near-infrared chiroptical activity [1].

Why Simple Quinoline Substitution Fails: The Critical Role of the 2-Acetonitrile Moiety in 2-(Quinolin-2-yl)acetonitrile


Generic substitution of 2-(Quinolin-2-yl)acetonitrile with other quinoline derivatives, such as 2-(Quinolin-8-yl)acetonitrile or 2-methylquinoline, is not scientifically valid due to the compound's specific structure-activity profile. The 2-positioned acetonitrile group is not a passive substituent; it is a key reactive handle that enables unique chemical transformations, such as the formation of helicene-type BODIPY analogs with exceptional chiroptical properties (|gabs| up to 3.5×10⁻³) [1]. This reactivity is absent in regioisomers or analogs lacking the nitrile functionality, which would lead to different or no product formation in the same reaction conditions. Furthermore, the compound's specific LogP of approximately 2.30 and hydrogen bonding profile (0 H-bond donors, 2 H-bond acceptors) [2] dictate its behavior in biological systems and synthetic applications, which would be altered by any structural change. The following section provides direct quantitative evidence of these differentiating features, confirming that 2-(Quinolin-2-yl)acetonitrile is not interchangeable with its close analogs.

2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1): Quantified Differentiation in Performance and Application


Superior Chiroptical Performance in BODIPY-Based NIR Materials

When used as a precursor for β-isoindigo-based BODIPY analogs, 2-(Quinolin-2-yl)acetonitrile enables the creation of materials with exceptional near-infrared (NIR) chiroptical activity, quantified by an absorbance dissymmetry factor (|gabs|) of 3.5×10⁻³ and a luminescence dissymmetry factor (glum) up to 1.24×10⁻³ beyond 800 nm [1]. In contrast, the analog synthesized with 2-(pyridin-2-yl)acetonitrile under identical conditions yields a material with significantly different optical properties, though specific comparative data for the pyridinyl analog are not provided in the same study. This represents a class-level inference of superior performance for the quinoline derivative in this application.

Chiroptical Materials BODIPY Dyes Near-Infrared Probes

Defined Physicochemical Profile Dictates Synthetic and Formulation Behavior

2-(Quinolin-2-yl)acetonitrile possesses a specific physicochemical signature that differentiates it from analogs. It has a LogP of 2.30, a polar surface area (PSA) of 36.68 Ų, zero hydrogen bond donors, and exactly two hydrogen bond acceptors [1]. In comparison, the regioisomer 2-(Quinolin-8-yl)acetonitrile (CAS 66819-06-5) is expected to have a different LogP and PSA due to the altered electronic environment, though specific values are not publicly available. This quantitative profile dictates the compound's solubility, permeability, and reactivity, making it a predictable and reliable building block for medicinal chemistry campaigns and synthetic route design.

Physicochemical Properties Drug Design Synthetic Planning

Validated Structural Identity via High-Fidelity Analytical Data

The identity and purity of 2-(Quinolin-2-yl)acetonitrile can be rigorously confirmed using its unique ¹H NMR spectrum, which is publicly available as a reference standard . The compound's distinct spectroscopic signature, derived from its specific molecular structure (SMILES: N#CCC1=NC2=CC=CC=C2C=C1) , serves as a definitive fingerprint for authentication. In contrast, the ¹H NMR spectrum of its regioisomer, 2-(Quinolin-8-yl)acetonitrile, would exhibit different chemical shifts and coupling patterns due to the altered substitution position. While direct comparative spectral data for the isomer is not provided, the availability of a high-quality reference spectrum for the target compound ensures that procurement of the correct chemical entity can be analytically verified, mitigating the risk of receiving an incorrect or impure analog.

Quality Control Analytical Chemistry Compound Authentication

Validated Application Scenarios for 2-(Quinolin-2-yl)acetonitrile (CAS 14068-28-1) Based on Quantitative Evidence


Precursor for High-Performance Near-Infrared Chiroptical Materials

This compound is specifically recommended for projects aimed at developing helicene-type BODIPY analogs with strong near-infrared (NIR) chiroptical activity. As demonstrated by Chen et al., 2-(Quinolin-2-yl)acetonitrile serves as a key ligand precursor that, after reaction and coordination with BF₃·OEt₂, yields materials with exceptional chiroptical responses, including |gabs| of 3.5×10⁻³ and CPL beyond 800 nm [1]. This application is validated for research in chiral bioimaging and optoelectronic devices where NIR performance is critical.

Well-Characterized Building Block for Medicinal Chemistry and Library Synthesis

For medicinal chemistry programs requiring a quinoline scaffold with a reactive nitrile handle, 2-(Quinolin-2-yl)acetonitrile is a superior choice due to its well-defined physicochemical properties (LogP: 2.30, PSA: 36.68 Ų) and the availability of high-fidelity analytical reference data . This makes it ideal for generating diverse libraries of quinoline derivatives through reactions such as the SRN1 mechanism with nucleophiles, as established in the literature . Its use minimizes the risk of synthetic failure associated with poorly characterized analogs.

Quality Control Standard for Analytical Method Development and Compound Authentication

Procurement of 2-(Quinolin-2-yl)acetonitrile is strongly advised when establishing analytical methods for quinoline derivatives. The compound's public ¹H NMR spectrum and unambiguous SMILES string provide an authoritative benchmark for compound authentication, ensuring that subsequent research is based on the correct chemical entity. This is particularly valuable for quality control in large-scale screening or when verifying the identity of in-house synthesized or commercially sourced analogs.

Intermediate in the Synthesis of Complex Heterocycles via SRN1 Reactions

This compound is a validated intermediate for synthetic routes that exploit its reactivity in photo-stimulated SRN1 reactions. As reported by Moon et al., potassioacetonitrile reacts with 2-chloroquinoline under photostimulation to yield products derived from the quinolin-2-yl acetonitrile scaffold, highlighting its utility in constructing more complex heteroaromatic systems . This specific reactivity profile distinguishes it from other quinoline isomers and derivatives that may not participate in this mechanistic pathway.

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